Manidipine-d4 is synthesized through various chemical processes that introduce deuterium atoms into the manidipine structure. Deuterated compounds like manidipine-d4 are often used in scientific research to study isotope effects on drug metabolism and pharmacokinetics.
Manidipine-d4 falls under the category of pharmaceuticals and chemical research compounds. It is specifically classified as a calcium channel blocker due to its mechanism of action in inhibiting calcium channels.
The synthesis of manidipine-d4 typically involves several key steps:
Manidipine-d4 has a complex molecular structure characterized by its dihydropyridine ring system. The introduction of four deuterium atoms modifies its physical and chemical properties compared to non-deuterated manidipine.
InChI=1S/C35H38N4O6/c1-24-30(34(40)44-3)32(28-15-10-16-29(23-28)39(42)43)31(25(2)36-24)35(41)45-22-21-37-17-19-38(20-18-37)33(26-11-6-4-7-12-26)27-13-8-5-9-14-27/h4-16,23,32-33,36H,17-22H2,1-3H3/t32-/m1/s1/i21D2,22D2
This structural formula indicates the arrangement of atoms within the molecule and highlights the presence of deuterium.
Manidipine-d4 can participate in various chemical reactions:
These reactions are crucial for understanding how modifications to the molecular structure affect reactivity and stability, particularly in drug development contexts.
Manidipine-d4 operates primarily as a calcium channel blocker.
The mechanism involves:
This action contributes to lowering blood pressure and alleviating symptoms associated with hypertension. The deuterated form may exhibit altered pharmacokinetics compared to its non-deuterated counterpart, potentially enhancing therapeutic efficacy with fewer side effects .
Manidipine-d4 typically appears as a white crystalline solid with specific melting points that may vary slightly due to its isotopic labeling.
Key chemical properties include:
Relevant data indicate that these properties make manidipine-d4 suitable for various analytical applications in drug development .
Manidipine-d4 has several important applications:
Manidipine-d4 is a deuterium-labeled analog of the calcium channel antagonist manidipine, specifically designed for pharmacokinetic and metabolic studies. The compound incorporates four deuterium atoms ([²H] or D) at the ethylenic bridge of the 1,4-dihydropyridine core, resulting in the molecular formula C₃₅H₃₄D₄N₄O₆ and a molecular weight of 614.72 g/mol [2] [3]. This isotopic substitution replaces the four hydrogen atoms in the ethyl linker group (-CH₂-CH₂-) of the parent compound (C₃₅H₃₈N₄O₆; MW: 610.71 g/mol) with deuterium, creating a -CD₂-CD₂- moiety [3] [6]. The precise location of deuterium labeling is critical for maintaining biological activity while enabling traceability in mass spectrometry-based assays.
The CAS registry number for the racemic mixture of manidipine-d4 is 1189656-59-4, while its enantiomerically pure form, S-(+)-manidipine-d4, is designated under CAS 1217836-12-8 [3] [4] [7]. Chiral resolution confirms that the S-(+)-enantiomer retains the pharmacological activity profile of the non-deuterated parent drug [7]. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analyses validate both the position of deuterium incorporation and isotopic purity (>98%), with HRMS showing a characteristic [M+H]+ peak at m/z 615.72 [3] [4].
Table 1: Molecular Identity Comparison of Manidipine and Manidipine-d4
Property | Manidipine | Manidipine-d4 |
---|---|---|
Molecular Formula | C₃₅H₃₈N₄O₆ | C₃₅H₃₄D₄N₄O₆ |
Molecular Weight (g/mol) | 610.71 | 614.72 |
CAS Number | 89226-50-6 | 1189656-59-4 (racemic) |
Chiral Forms | Racemate; R- and S-enantiomers | S-(+)-enantiomer (CAS: 1217836-12-8) |
Deuterium Position | N/A | Ethylenic bridge (-CD₂-CD₂-) |
Deuteration strategically enhances the metabolic stability of manidipine-d4 without altering its primary pharmacological action. The carbon-deuterium (C-D) bonds at the ethylenic bridge exhibit greater bond strength (∼2 kcal/mol higher than C-H bonds) due to the lower zero-point energy of deuterium [1] [2]. This kinetic isotope effect (KIE) reduces the rate of oxidative metabolism by cytochrome P450 enzymes, particularly at sites adjacent to deuterium substitution [1] [6]. In vitro studies demonstrate that deuterated analogs like manidipine-d4 resist hepatic epimerization more effectively than non-deuterated manidipine, preserving enantiomeric purity during biological exposure [4] [7].
Pharmacodynamically, manidipine-d4 retains the calcium channel blocking activity of its protium counterpart. It inhibits voltage-dependent L-type calcium channels, thereby regulating cytokine expression (IL-1β, IL-6) and exerting antihypertensive effects comparable to non-deuterated manidipine [2] [6]. However, isotopic substitution subtly influences pharmacokinetic parameters:
Table 2: Functional Stability and Isotope Effects of Manidipine-d4 vs. Manidipine
Parameter | Manidipine | Manidipine-d4 | Isotope Effect |
---|---|---|---|
C-H/C-D Bond Energy | ∼100 kcal/mol (C-H) | ∼102 kcal/mol (C-D) | ↑ Bond strength |
Hepatic Epimerization | Significant | Minimized | KIE = 5–7 |
In Vitro Half-life | 4.2 h (hepatocytes) | 5.5 h (hepatocytes) | ↑ 31% |
Primary Metabolites | Dehydro derivatives | Intact deuterated species | Altered ratio |
The physicochemical profile of manidipine-d4 mirrors its non-deuterated parent due to conserved stereoelectronic properties. It is a lipophilic solid with a calculated partition coefficient (LogP) of 5.68–5.80, indicating high membrane permeability [3] [4] [6]. Solubility studies reveal limited aqueous solubility (<0.1 mg/mL) but high solubility in organic solvents like dimethyl sulfoxide (DMSO; 100 mg/mL) and ethanol (∼50 mg/mL) [6]. This aligns with its formulation as solid or reconstituted solutions for research use [2] [6].
Plasma protein binding remains extensive (>95%), primarily to albumin and α₁-acid glycoprotein, as confirmed by equilibrium dialysis assays [6]. Deuterium-induced alterations in hydrogen bonding negligibly impact binding affinity, though subtle changes in distribution volumes are theoretically possible. Key stability considerations include:
Table 3: Physicochemical Properties of Manidipine-d4
Property | Value | Analytical Method |
---|---|---|
LogP (Calculated) | 5.68–5.80 | Reversed-phase HPLC |
Aqueous Solubility | <0.1 mg/mL (25°C, pH 7.4) | Shake-flask method |
DMSO Solubility | 100 mg/mL | In-house validation |
Plasma Protein Binding | >95% (human and rat) | Equilibrium dialysis |
pKa | 3.1 (carboxyl); 7.8 (amine) | Potentiometric titration |
CAS No.: 25560-91-2
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3